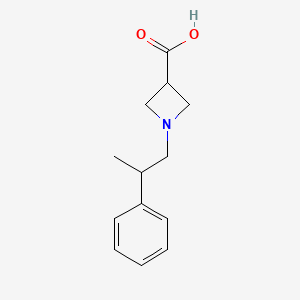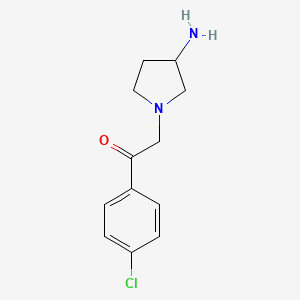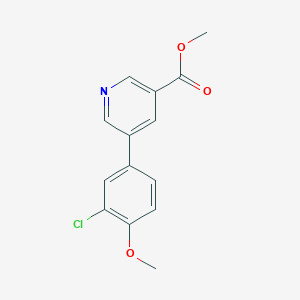![molecular formula C10H14N2O B1466456 3-[(3-Aminoazetidin-1-yl)methyl]phenol CAS No. 1494872-99-9](/img/structure/B1466456.png)
3-[(3-Aminoazetidin-1-yl)methyl]phenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Antifungal Applications: Compounds derived from related chemical structures have been shown to exhibit significant antifungal abilities against various phytopathogenic fungi, suggesting potential agricultural applications (Zhang et al., 2016).
- Corrosion Inhibition: Derivatives with similar structural motifs have been investigated for their role as corrosion inhibitors, indicating applications in materials science and engineering (Ansari et al., 2014).
- Antioxidant and Enzyme Inhibition: Research on metal-based triazole compounds demonstrates their potential in exhibiting antioxidant properties and enzyme inhibition, which could be relevant for developing therapeutic agents (Sumrra et al., 2018).
- Antimicrobial Activities: Studies on triazole and thiadiazole derivatives have highlighted their significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Hussain et al., 2008).
Anticancer Research
- Antitumor Activity: New derivatives synthesized from related chemical frameworks have been evaluated for their antitumor activities, showing promising results against various human cancer cell lines, thereby indicating potential applications in cancer therapy (Hafez & El-Gazzar, 2017).
Material Science and Catalysis
- Catechol Oxidase Models: Less symmetrical dicopper(II) complexes, related to the structural motifs of "3-[(3-Aminoazetidin-1-yl)methyl]phenol", have been synthesized to model the active site of type 3 copper proteins, which are crucial for understanding enzymatic reactions and designing catalysts (Merkel et al., 2005).
Chemical Synthesis and Drug Development
- Tubulin-Targeting Antitumor Agents: The synthesis and biochemical evaluation of derivatives related to "3-[(3-Aminoazetidin-1-yl)methyl]phenol" have led to the discovery of potent antiproliferative compounds targeting tubulin, an essential protein for cell division, pointing towards their potential in cancer treatment (Greene et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-[(3-aminoazetidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-6-12(7-9)5-8-2-1-3-10(13)4-8/h1-4,9,13H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMNFNPFKICUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminoazetidin-1-yl)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)
![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)


![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)


![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)
![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)

